molecular formula C20H14N2O2S B5379050 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile

Cat. No. B5379050
M. Wt: 346.4 g/mol
InChI Key: WBZFMZZGWPHKMG-LZYBPNLTSA-N
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Description

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDDTA and has a molecular formula of C23H17N2O2S.

Mechanism of Action

The mechanism of action of BDDTA is not well understood. However, it is believed that BDDTA acts as a donor material in organic electronic devices. In organic solar cells, BDDTA absorbs light and generates electron-hole pairs. The generated electrons and holes are then transported to the respective electrodes, resulting in the generation of electricity. In organic light-emitting diodes, BDDTA transports holes from the anode to the emitting layer, resulting in the emission of light.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BDDTA. However, it has been reported that BDDTA is non-toxic and does not show any significant cytotoxicity. BDDTA has also been reported to have low solubility in water, which may limit its bioavailability.

Advantages and Limitations for Lab Experiments

One of the major advantages of BDDTA is its high power conversion efficiency in organic solar cells. BDDTA is also stable under ambient conditions, which makes it suitable for use in electronic devices. However, BDDTA has limited solubility in water, which may limit its use in biological applications.

Future Directions

There are several future directions for the research on BDDTA. One of the major directions is the development of new synthetic routes for BDDTA that can improve its yield and purity. Another direction is the investigation of the mechanism of action of BDDTA in organic electronic devices. Further research is also needed to explore the potential applications of BDDTA in other fields, such as biological imaging and drug delivery.
In conclusion, BDDTA is a chemical compound that has potential applications in various fields, especially in the field of organic electronics. The synthesis of BDDTA involves the reaction of 2-aminothiazole with 4-(1,3-benzodioxol-5-yl)acetyl chloride in the presence of triethylamine. BDDTA has been extensively studied for its potential applications in organic solar cells and organic light-emitting diodes. However, further research is needed to explore its potential applications in other fields and to investigate its mechanism of action.

Synthesis Methods

The synthesis of BDDTA involves the reaction of 2-aminothiazole with 4-(1,3-benzodioxol-5-yl)acetyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-methylphenylacetonitrile in the presence of potassium carbonate to obtain BDDTA. The synthesis of BDDTA has been reported in the literature, and the yield of the product is reported to be around 70%.

Scientific Research Applications

BDDTA has been extensively studied for its potential applications in various fields. One of the major applications of BDDTA is in the field of organic electronics. BDDTA has been used as a donor material in organic solar cells, and it has been reported to have high power conversion efficiency. BDDTA has also been used as a hole-transport material in organic light-emitting diodes, and it has been reported to have high luminance efficiency.

properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c1-13-3-2-4-14(7-13)8-16(10-21)20-22-17(11-25-20)15-5-6-18-19(9-15)24-12-23-18/h2-9,11H,12H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZFMZZGWPHKMG-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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